3-Nitropyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
3-Nitropyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound with the molecular formula C6H5N5O2 It is characterized by a pyrazolo[1,5-a]pyrazine core structure substituted with a nitro group at the 3-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitropyrazolo[1,5-a]pyrazin-4-amine typically involves a multi-step process. One common method includes the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with nitro reagents. This process can be optimized using microwave-assisted synthesis, which offers shorter reaction times and higher yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow chemistry, can be applied to scale up the laboratory procedures.
Chemical Reactions Analysis
Types of Reactions
3-Nitropyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and Pd/C catalyst in ethanol at ambient temperature.
Substitution: Electrophilic reagents such as N-halosuccinimides in the presence of a base.
Major Products Formed
Reduction: 3-Aminopyrazolo[1,5-a]pyrazin-4-amine.
Substitution: Various substituted pyrazolo[1,5-a]pyrazines depending on the electrophile used.
Scientific Research Applications
3-Nitropyrazolo[1,5-a]pyrazin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antitumor and anxiolytic drugs.
Materials Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and semiconductor materials due to its photophysical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-nitropyrazolo[1,5-a]pyrazin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. Molecular docking studies have shown that derivatives of this compound can interact with various biological targets, explaining their antitumor activity .
Comparison with Similar Compounds
Similar Compounds
3-Halopyrazolo[1,5-a]pyrazines: These compounds have similar structures but with halogen substituents instead of a nitro group.
3-Aminopyrazolo[1,5-a]pyrazines: These are the reduced forms of 3-nitropyrazolo[1,5-a]pyrazin-4-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and amine groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C6H5N5O2 |
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Molecular Weight |
179.14 g/mol |
IUPAC Name |
3-nitropyrazolo[1,5-a]pyrazin-4-amine |
InChI |
InChI=1S/C6H5N5O2/c7-6-5-4(11(12)13)3-9-10(5)2-1-8-6/h1-3H,(H2,7,8) |
InChI Key |
VYKVPWIYNYJFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)N |
Origin of Product |
United States |
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